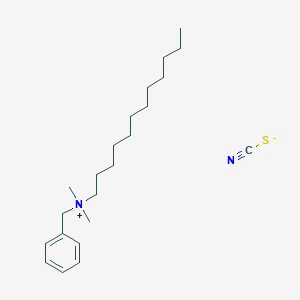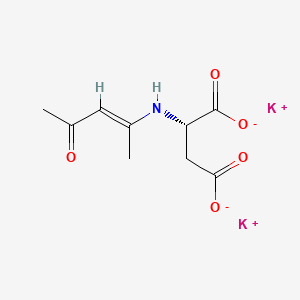
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dipotassium salt of N-(1-methyl-3-oxobut-1-enyl)-L-aspartate, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate typically involves the reaction of L-aspartic acid with 1-methyl-3-oxobut-1-enyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-oxobut-1-enyl)benzamide
- (Z)-4-(4-{4-((Z)-1-methyl-3-oxobut-1-enylamino)phenoxy}phenylamino)pent-3-en-2-one
- 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone
Uniqueness
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is unique due to its specific structure and the presence of the dipotassium salt, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Propiedades
Número CAS |
75186-21-9 |
|---|---|
Fórmula molecular |
C9H11K2NO5 |
Peso molecular |
291.38 g/mol |
Nombre IUPAC |
dipotassium;(2S)-2-[[(E)-4-oxopent-2-en-2-yl]amino]butanedioate |
InChI |
InChI=1S/C9H13NO5.2K/c1-5(3-6(2)11)10-7(9(14)15)4-8(12)13;;/h3,7,10H,4H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b5-3+;;/t7-;;/m0../s1 |
Clave InChI |
VLAYHDQEMOHJEF-FIBSENMISA-L |
SMILES isomérico |
C/C(=C\C(=O)C)/N[C@@H](CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
CC(=CC(=O)C)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


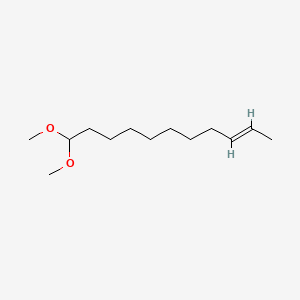
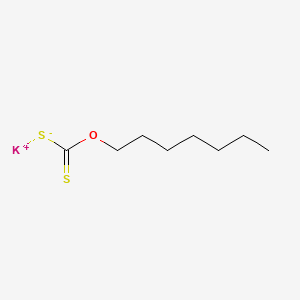
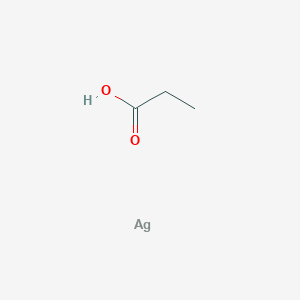

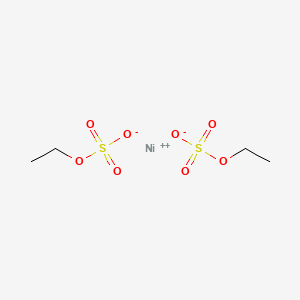
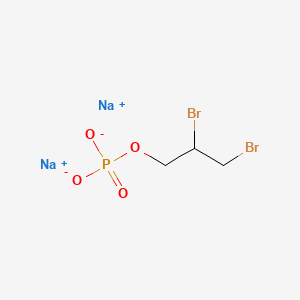
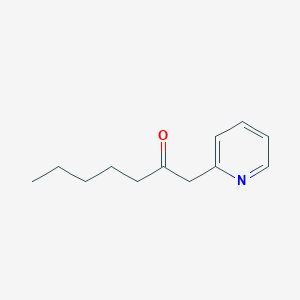

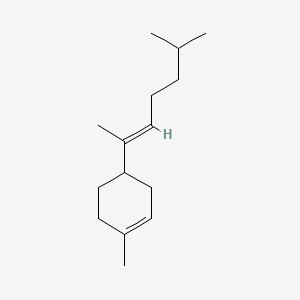
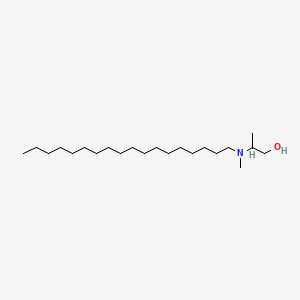

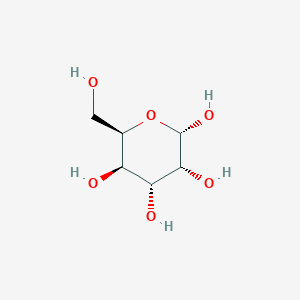
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
